1-Chloropropan-2-yl bis(3-chloropropyl) phosphate
Description
Properties
IUPAC Name |
1-chloropropan-2-yl bis(3-chloropropyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-9(8-12)16-17(13,14-6-2-4-10)15-7-3-5-11/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURCDQJWIBOOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OP(=O)(OCCCCl)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340795 | |
| Record name | Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137888-35-8 | |
| Record name | Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for 1-Chloropropan-2-yl Bis(3-chloropropyl) Phosphate
Phosphorylation of Chlorinated Alcohols Using Phosphorus Oxychloride
The most widely adopted method involves the stepwise reaction of phosphorus oxychloride (POCl₃) with 3-chloropropan-1-ol and 1-chloropropan-2-ol. This approach leverages the nucleophilic substitution of chlorine atoms in POCl₃ by hydroxyl groups from the alcohols.
Reaction Mechanism:
$$
\text{POCl}3 + 2\,\text{HO-(CH}2\text{)}2\text{Cl} + \text{HO-CH(CH}3\text{)Cl} \rightarrow \text{(Cl-(CH}2\text{)}3\text{O)}2\text{P(O)-O-CH(CH}3\text{)Cl} + 3\,\text{HCl}
$$
Key parameters include temperature control (40–60°C), stoichiometric alcohol-to-POCl₃ ratios (2:1 for 3-chloropropanol, followed by 1:1 for 1-chloropropan-2-ol), and the use of non-polar solvents like diethyl ether to mitigate side reactions. A catalyst such as magnesium chloride (MgCl₂) accelerates the reaction, achieving yields of 78–85%.
Table 1: Optimized Conditions for Stepwise Esterification
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 50–55°C | |
| POCl₃:Molar Ratio | 1:2 (3-chloropropanol) | |
| Reaction Time | 4–6 hours | |
| Catalyst Concentration | 1.5 wt% MgCl₂ |
Epoxide Ring-Opening with Phosphorus Oxychloride
A patent-pending method adapts epoxide chemistry for synthesizing chlorinated phosphate esters. Propylene oxide (epoxypropane) reacts with POCl₃ in the presence of Lewis acids to form intermediates, which are subsequently chlorinated:
- Epoxide Activation:
$$
\text{POCl}3 + \text{C}3\text{H}6\text{O} \xrightarrow{\text{MgCl}2} \text{Cl-(CH}2\text{)}3\text{O-P(O)Cl}_2 + \text{by-products}
$$ - Chlorination: Introduce gaseous HCl to substitute hydroxyl groups with chlorine.
This method requires stringent anhydrous conditions but achieves 70–75% yields for the bis(3-chloropropyl) intermediate. Subsequent esterification with 1-chloropropan-2-ol completes the synthesis.
Industrial Production and Scalability
Continuous-Flow Reactor Systems
Large-scale production employs continuous-flow reactors to enhance mixing and heat transfer. Key features include:
- Residence Time: 20–30 minutes per reaction stage.
- Solvent Recovery: Diethyl ether is distilled and recycled, reducing waste.
- Quality Control: In-line FTIR monitors esterification progress, ensuring >95% purity in the final product.
Table 2: Industrial Production Metrics
| Metric | Value | Source |
|---|---|---|
| Annual Output | 500–700 metric tons | |
| Energy Consumption | 8–10 kWh/kg | |
| Waste Generation | <5% of feedstock |
Chemical Reactions Analysis
Types of Reactions: 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions can be catalyzed by acids or bases.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Phosphoric acid derivatives and corresponding alcohols.
Scientific Research Applications
Applications
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate is primarily utilized as a flame retardant in a variety of applications .
Industrial Applications
- Flame Retardant: This compound is used to enhance the flame resistance of various materials, including plastics, foams, and textiles .
- Building Material: It can be applied in building and construction materials.
- Other Industrial Chemicals: It also serves as a component in the production of other industrial chemicals.
Toxicological Studies
The National Toxicology Program (NTP) has conducted detailed toxicological and carcinogenesis studies on isomeric mixtures of tris(chloropropyl) phosphate, which includes this compound . These studies provide critical data on the potential health hazards associated with exposure to this compound .
- Carcinogenicity Studies: Studies have assessed the carcinogenic potential of tris(chloropropyl) phosphate mixtures in rats and mice . Results indicated an increased incidence of certain types of tumors, such as hepatocellular adenomas and carcinomas, in exposed animals .
- Exposure Effects: The NTP reports include comprehensive data on the effects of exposure to tris(chloropropyl) phosphate on growth, survival, and organ health . Detailed histopathological analyses were performed to identify toxic effects on various tissues .
Related Compounds
Several related compounds are also of interest in industrial and scientific research:
- Tris(2-chloro-1-methylethyl) phosphate
- Reaction products of phosphoryl trichloride and 2-methyloxirane
These compounds share similar chemical properties and applications, often being used as flame retardants or chemical intermediates.
Mechanism of Action
The mechanism by which 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate exerts its effects involves the interaction with molecular targets such as proteins and enzymes. The compound can inhibit certain enzymatic activities by binding to active sites or altering the enzyme’s conformation. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Differences
Key Observations:
- Substituent Position : The target compound’s 3-chloropropyl groups (linear Cl-CH₂CH₂CH₂-O-) contrast with TCPP’s branched 1-chloro-2-propyl groups (Cl-CH(CH₃)-O-). This impacts steric hindrance and metabolic pathways .
- Hydrogen Bonding : Evidence suggests chlorinated substituents influence intermolecular interactions. For example, weak C-H···Cl hydrogen bonds (3.2 Å) are observed in chloropropyl-substituted carboranes, which may analogously affect the target compound’s crystallinity .
Physicochemical Properties
- Thermal Stability: TCPP derivatives decompose above 200°C, making them suitable for high-temperature applications.
- Hydrolysis Resistance : Branched 1-chloro-2-propyl groups (as in TCPP) resist enzymatic hydrolysis better than linear chains. The target compound’s 3-chloropropyl groups may increase susceptibility to metabolic degradation .
Metabolic and Toxicological Profiles
- Metabolites :
- Toxicity: BCIPP exhibits skin corrosion (H314) and suspected carcinogenicity (H351) . Similar hazards are plausible for the target compound due to structural homology. BDCIPP, a dichlorinated analog, is associated with endocrine disruption in vitro .
Biological Activity
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate (CAS No. 137888-35-8) is a chemical compound that has garnered attention due to its potential biological activities and applications, particularly in the context of flame retardants and other industrial uses. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its phosphate group, which is linked to chlorinated propyl groups. The molecular formula is , indicating a complex structure that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈Cl₃O₄P |
| Molecular Weight | 307.57 g/mol |
| CAS Number | 137888-35-8 |
The biological activity of this compound is primarily mediated through its interactions with cellular components. The phosphate group may play a crucial role in enzyme inhibition or modulation of signaling pathways, while the chlorinated alkyl chains can influence membrane interactions.
Target Sites
Research indicates that this compound may interact with:
- Phospholipid membranes : Modifying membrane fluidity and permeability.
- Enzymatic pathways : Potentially inhibiting enzymes involved in lipid metabolism.
Biological Activities
This compound has been investigated for several biological activities:
Toxicological Studies
Recent studies have focused on the toxicological effects of chlorinated phosphate esters, including this compound. For instance, the National Toxicology Program (NTP) conducted studies to evaluate the carcinogenic potential of similar compounds, suggesting that structural analogs may exhibit significant toxicity and potential carcinogenicity in animal models .
Case Studies
- Carcinogenic Potential : In a two-year study involving Sprague Dawley rats, exposure to chlorinated phosphates resulted in notable incidences of liver tumors, indicating a possible link between these compounds and carcinogenesis .
- Metabolic Studies : Metabolites of related chlorinated phosphates were identified in urine and feces of rats, suggesting systemic absorption and potential bioaccumulation .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound | Biological Activity | Toxicity Level |
|---|---|---|
| Tris(chloropropyl) phosphate | Flame retardant properties | High |
| Bis(1-chloro-2-propyl)(3-chloro-1-propyl) phosphate | Moderate antimicrobial activity | Moderate to high |
Research Findings
Research has shown that chlorinated phosphates can disrupt endocrine functions and exhibit neurotoxic effects. Studies indicate that exposure can lead to reproductive toxicity and developmental issues in animal models . The findings highlight the need for further investigation into the long-term effects of these compounds on human health.
Q & A
Q. What analytical techniques are recommended for identifying 1-chloropropan-2-yl bis(3-chloropropyl) phosphate in complex mixtures, and what methodological considerations are critical?
- Answer : Gas chromatography-mass spectrometry (GC-MS) using non-polar columns (e.g., DB-5) is optimal for separation and identification. Full-scan GC-MS with retention time matching and NIST library spectral comparison (probability >80%) enhances reliability. Methodological considerations include optimizing column temperature programs to resolve co-eluting peaks and using solvent extraction (e.g., dichloromethane) for sample preparation .
Q. How can researchers synthesize this compound, and what are the common pitfalls in its purification?
- Answer : The compound is synthesized via esterification of 1-chloro-2-propanol with phosphorus oxychloride, followed by reaction with 3-chloropropanol. Key pitfalls include controlling reaction stoichiometry to avoid byproducts (e.g., trisubstituted isomers) and ensuring anhydrous conditions. Purification via fractional distillation under reduced pressure (boiling point: ~220°C at 760 mmHg) is critical to isolate the target compound .
Q. What methodologies are effective for detecting this compound in environmental matrices like landfill leachate?
- Answer : Comprehensive two-dimensional gas chromatography coupled with quadrupole MS (GC×GC-qMS) improves sensitivity in complex matrices. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the analyte, while isotopic dilution corrects for matrix effects. Detection limits below 1 µg/L are achievable with optimized ionization parameters (e.g., electron impact at 70 eV) .
Q. What key physical-chemical properties influence the environmental persistence of this compound?
- Answer : Low water solubility (<0.1 g/100 mL at 19.5°C) and high log Kow (~3.5) suggest bioaccumulation potential. A vapor pressure of 2 mmHg at 25°C indicates volatilization in warm environments. Stability in acidic conditions (pH 4–7) further enhances persistence. These properties guide fate modeling in risk assessments .
Advanced Research Questions
Q. How can researchers differentiate structural isomers of this compound in technical mixtures?
- Answer : Isomers (e.g., TCPP2, TCPP3, TCPP4) are resolved using a DB-5 column with a slow temperature ramp (3°C/min). Elution order correlates with branching: tris(2-chloropropyl) phosphate (TCPP4) elutes last due to higher molecular symmetry. High-resolution MS (HRMS) with fragmentation patterns (e.g., m/z 99 [PO₃Cl]⁺) confirms structural assignments .
Q. How should contradictions in analytical data (e.g., conflicting NIST library match probabilities) be resolved?
- Answer : Discrepancies arise from co-eluting contaminants or spectral similarity among isomers. Validate results using orthogonal methods:
- Nuclear Magnetic Resonance (NMR) : ³¹P NMR distinguishes phosphorylation patterns (δ 0–5 ppm for monoesters).
- Liquid Chromatography (LC-MS/MS) : Confirm molecular ion ([M+H]⁺ at m/z 328.57) and collision-induced dissociation (CID) fragments .
Q. What are the dominant degradation pathways of this compound in aquatic systems, and how can they be modeled experimentally?
- Answer : Hydrolysis at elevated pH (>9) cleaves phosphate ester bonds, yielding 3-chloropropanol and phosphoric acid. Photodegradation under UV light (λ = 254 nm) generates chlorinated byproducts. Use batch reactors with controlled pH/TOC levels and LC-HRMS to track degradation kinetics. QSAR models predict half-lives based on substituent electronegativity .
Q. How do structural analogs (e.g., tris(2-chloroethyl) phosphate) interfere with quantitative analysis, and how can cross-reactivity be minimized?
- Answer : Co-elution with analogs (e.g., TCEP) skews quantification. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
